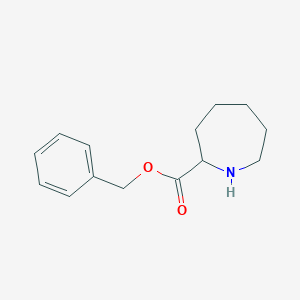

Benzyl azepane-2-carboxylate

Description

Contextualization within Azepane Chemistry and Related Heterocyclic Systems

Azepane, a seven-membered nitrogen-containing heterocycle, and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. nih.govbenthamscience.com These compounds are recognized for their structural diversity and their ability to act as versatile pharmacophores, mimicking natural substrates and ligands. benthamscience.comevitachem.com The azepane scaffold is present in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. ontosight.aimdpi.com The development of new, less toxic, and highly active azepane-containing analogs is a prominent research area. nih.gov More than 20 drugs based on the azepane structure have received FDA approval for treating various diseases. nih.gov

The broader class of azepines, which includes azepane, has been extensively studied for its potential in developing new therapeutic agents. benthamscience.comtandfonline.com These compounds have shown promise in areas such as antimicrobial, anticonvulsive, and analgesic applications. tandfonline.com The synthesis of functionalized azepines is a key focus for organic chemists, aiming to create novel molecules with enhanced pharmacological properties. researchgate.netdntb.gov.ua

Significance of Benzyl (B1604629) Azepane-2-carboxylate in Contemporary Organic Chemistry Research

Benzyl azepane-2-carboxylate serves as a crucial intermediate and building block in the synthesis of more complex and often biologically active molecules. evitachem.comresearchgate.net The benzyl group acts as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other positions of the azepane ring. This strategic protection is vital in multi-step synthetic sequences.

One of the significant applications of azepane derivatives, including structures related to this compound, is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. For instance, the synthesis of Enalapril, a widely used medication for hypertension and heart failure, involves intermediates that share structural similarities with azepane derivatives. google.comnih.gov The stereoselective synthesis of such compounds is a critical aspect of their production. google.com

Furthermore, enantiopure 7-substituted azepane-2-carboxylic acids are utilized as templates for creating conformationally constrained peptidomimetics. researchgate.net These constrained structures are valuable in drug design as they can lead to peptides with improved stability and receptor-binding affinity. researchgate.net For example, a cyclopentapeptide analog incorporating a 7-substituted azepane-2-carboxylic acid has shown promising activity as an αvβ3 integrin inhibitor. researchgate.net

The following interactive table summarizes key information about this compound and related compounds.

Overview of Current Research Trajectories and Knowledge Gaps for this compound

Current research involving azepane derivatives is multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of their therapeutic potential. nih.govacs.org Researchers are actively investigating new catalytic systems, such as copper(I)-catalyzed tandem amination/cyclization reactions, to synthesize functionalized azepines with high efficiency and selectivity. mdpi.com

A significant area of ongoing research is the stereoselective synthesis of chiral azepane derivatives. researchgate.net The development of methods for the diastereoselective ring expansion of smaller heterocyclic systems to form azepanes is a promising approach. researchgate.net This allows for the creation of novel chiral-bridged azepanes with specific stereochemistry, which is crucial for their interaction with biological targets. researchgate.net

Despite the progress, knowledge gaps remain. While the synthesis and biological activities of many azepane derivatives are well-documented, the specific mechanisms of action for many of these compounds are not fully understood. evitachem.com Further research is needed to elucidate the structure-activity relationships (SAR) and to identify the specific molecular targets of new azepane-based compounds. nih.gov Additionally, while various synthetic routes to the azepane core exist, there is still a need for more efficient and scalable methods, particularly for the synthesis of highly substituted and multi-functionalized derivatives. researchgate.net The exploration of azepane derivatives in new therapeutic areas beyond the well-established ones also represents a significant avenue for future research.

The table below presents a selection of research findings related to the synthesis and application of azepane derivatives.

Structure

3D Structure

Properties

CAS No. |

61212-37-1 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl azepane-2-carboxylate |

InChI |

InChI=1S/C14H19NO2/c16-14(13-9-5-2-6-10-15-13)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |

InChI Key |

UENGHTKUBZGPLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Azepane 2 Carboxylate

Classical Approaches to Benzyl (B1604629) Azepane-2-carboxylate Synthesis

Classical synthetic strategies have traditionally relied on linear and convergent pathways, which, while effective, often involve multiple steps and may lack stereocontrol.

Multi-step Linear Synthetic Routes

Amine Protection: The amino group of the starting amino acid is protected, for instance, as a carbamate.

N-Alkylation: The protected amine is alkylated with a suitable homoallyl group. acs.org

Ring-Closing Metathesis (RCM): This key step forms the seven-membered azepane ring, yielding a dehydroazepine-2-carboxylate. acs.org

Reduction: The double bond in the ring is reduced to afford the saturated azepane-2-carboxylate. acs.org

Deprotection and Esterification: Finally, removal of the protecting groups and esterification with benzyl alcohol would yield the target compound.

While this linear sequence is logical, a significant challenge lies in the stereoselective reduction of the double bond, which often results in a mixture of diastereomers. acs.org

Another linear strategy involves the Schmidt rearrangement of α-alkylated cyclohexanones. The synthesis of optically active α-alkylated azepane-2-carboxylic acid esters can be achieved through the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates, followed by the selective reduction of the amide carbonyl group. umn.edu

A further approach starts from (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net This aldehyde reacts with a β-keto phosphonate (B1237965) in a Horner-Wadsworth-Emmons reaction. Subsequent hydrogenation over a palladium catalyst accomplishes a four-step cascade: double-bond hydrogenation, hydrogenolysis of the three benzyl protecting groups, imine formation, and reductive amination to yield the 7-substituted azepane carboxylic acid. researchgate.netunina.it

Convergent Synthesis Strategies

For azepane derivatives, a convergent strategy could involve the coupling of two key fragments. For instance, a Heck reaction can be used to couple aryl acrylates with aryl halides, followed by an intramolecular palladium-catalyzed amination or etherification to form dibenzo[b,f]azepine carboxylates. nih.gov While this example pertains to a fused ring system, the principle of coupling two major building blocks can be adapted for the synthesis of monocyclic azepanes.

A notable convergent approach involves a diazene-directed assembly of two complex fragments to create the critical C3a–C3a' linkage, followed by a biomimetic aminal reorganization to deliver a heptacyclic core containing an azepane ring. researchgate.net The modularity of such convergent approaches facilitates the rapid synthesis of diverse analogs. researchgate.net

Modern Advancements in Benzyl Azepane-2-carboxylate Synthesis

Modern synthetic methods focus on improving efficiency, stereoselectivity, and sustainability. These include asymmetric synthesis, the use of advanced catalytic systems, and the application of green chemistry principles.

Asymmetric and Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 position, and any other stereocenters, is crucial for the biological activity of molecules derived from this compound. Several asymmetric strategies have been developed to produce enantiomerically pure or enriched products.

Another approach utilizes a stereoselective organometallic addition to sugar-derived azepane nitrones or bicyclic N,O-acetals to form the C-N bond with high stereocontrol. nih.gov The synthesis of optically active α-alkylated azepane-2-carboxylic acid esters has also been achieved via the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates. umn.edu

The table below summarizes key aspects of a notable asymmetric synthesis approach.

| Starting Material | Key Reaction | Stereochemistry | Overall Yield | Reference |

| Hydroxy-ketone 8 | Oxidative cleavage of aza-bicyclo[3.2.2]nonene 14 | (2S,5S) | 17-22% | acs.org |

Catalytic Synthesis Protocols (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods are central to modern organic synthesis, offering efficient and selective transformations. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of azepane derivatives.

Transition Metal Catalysis:

Palladium (Pd): Palladium catalysts are widely used in cross-coupling reactions and cyclizations. For example, Pd-catalyzed intramolecular amination is a key step in some convergent syntheses of azepine derivatives. nih.gov Hydrogenolysis using a Pd/C catalyst is a common method for removing benzyl protecting groups, a crucial final step in many synthetic routes. beilstein-journals.orgharvard.edu

Copper (Cu): Copper(I) catalysts have been employed in the tandem amination/cyclization of functionalized allenynes to produce trifluoromethyl-substituted azepine-2-carboxylates. researchgate.netmdpi.com This method involves the intermolecular addition of an amine to a copper-activated triple bond, followed by intramolecular cyclization. mdpi.com

Rhodium (Rh): Rhodium catalysts are effective for N-H insertion and cyclization sequences. A one-pot rhodium-catalyzed process can assemble 4-, 5-, 6-, and 7-membered saturated nitrogen heterocycles, including azepanes, from linear 1,m-haloamines and diazo compounds in excellent yields. researchgate.net

Iridium (Ir): Iridium-catalyzed asymmetric hydroamination of bicyclic alkenes has been reported to produce chiral amines with high yields and excellent enantioselectivities. acs.org

Osmium (Os): A key osmium-catalyzed aminohydroxylation reaction of allylic alcohols has been used to synthesize pentahydroxyazepane iminosugars with complete regio- and stereocontrol. nih.gov

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org For instance, quinine (B1679958) has been used as a catalyst in the cascade reaction of 2-ethylidene 1,3-indandiones and isatylidene-malononitriles to generate unique spiro-bridged heterocyclic compounds containing an azepane moiety with high diastereoselectivity. acs.orgnih.gov

The following table highlights some catalytic systems used in the synthesis of azepane derivatives.

| Catalyst Type | Metal/Organocatalyst | Reaction Type | Application | Reference |

| Transition Metal | Palladium (Pd) | Intramolecular Amination, Hydrogenolysis | Ring formation, Deprotection | nih.gov, beilstein-journals.org |

| Transition Metal | Copper (Cu) | Tandem Amination/Cyclization | Synthesis of substituted azepine-2-carboxylates | mdpi.com |

| Transition Metal | Rhodium (Rh) | N-H Insertion/Cyclization | Azepane ring assembly | researchgate.net |

| Organocatalysis | Quinine | Cascade Reaction (Michael/Aldol/etc.) | Synthesis of spiro-bridged azepanes | acs.org, nih.gov |

Green Chemistry Principles Applied to this compound Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bdu.ac.inacs.org The application of these principles to the synthesis of this compound can significantly improve its sustainability.

The 12 Principles of Green Chemistry provide a framework for this endeavor:

Prevention: It is better to prevent waste than to treat it after it has been created. bdu.ac.in This can be achieved through high-yield reactions and minimizing byproducts.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like catalytic hydrogenations and cycloadditions often have high atom economies.

Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances with little or no toxicity. researchgate.net This involves avoiding toxic reagents and solvents.

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Water or solvent-free conditions are ideal.

Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are preferred. athensjournals.gr Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. researchgate.net

Use of Renewable Feedstocks: Starting materials should be renewable rather than depleting whenever technically and economically practicable. athensjournals.gr Using starting materials derived from biomass is a key goal.

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and generates waste. acs.orgnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. bdu.ac.in

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

In the context of this compound synthesis, applying these principles would favor catalytic, high-yield, and atom-economical reactions, while minimizing the use of protecting groups and hazardous solvents.

Optimization of Reaction Conditions and Yields in this compound Synthesis

A key precursor to the final compound is azepane-2-carboxylic acid, also known as homopipecolic acid. The enantioselective synthesis of this intermediate is crucial, and its optimization has been a subject of significant study. One effective method involves an organocatalyzed intramolecular heteroatom Michael addition. nih.gov The optimization of this cyclization reaction to form the piperidine (B6355638) precursor is illustrative of the strategies employed. Key variables that were adjusted to improve both chemical yield and enantioselectivity (ee) included the choice of catalyst and solvent, and the reaction temperature.

Initial attempts using a prolinol-derived catalyst in toluene (B28343) yielded the desired product, but with moderate enantioselectivity. A notable enhancement was achieved by switching to a more specialized trifluoromethyl-substituted organocatalyst. nih.gov Further improvements in the chemical yield were realized by changing the solvent from toluene to chlorinated solvents like chloroform (B151607) or 1,2-dichloroethane (B1671644) (DCE). nih.gov Temperature control was also found to be a critical factor; cooling the reaction to -25 °C was instrumental in achieving excellent enantioselectivity (95% ee) and a good yield (70%). nih.gov

The findings from the optimization of the N-Cbz protected piperidine aldehyde precursor are summarized in the table below. nih.gov

The subsequent step, the esterification of the N-protected azepane-2-carboxylic acid with benzyl alcohol, is commonly achieved through Fischer esterification. The optimization of this reversible reaction focuses on shifting the chemical equilibrium towards the formation of the benzyl ester. Key strategies include using an excess of benzyl alcohol, which can also serve as the solvent, and the continuous removal of water as it is formed. operachem.com This is often accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or benzene (B151609). operachem.com

The choice of acid catalyst is another area for optimization. While strong mineral acids like sulfuric acid (H₂SO₄) are effective, other catalysts such as para-toluenesulfonic acid (p-TsOH) are also commonly used and can offer advantages in terms of easier handling and work-up procedures. operachem.com More contemporary methods for benzylation that avoid the equilibrium limitations of Fischer esterification have also been developed. These can include the use of activating agents like 2-benzyloxy-1-methylpyridinium triflate or palladium-catalyzed C-H acyloxylation of toluene, which can provide high yields under mild conditions. organic-chemistry.org

Scale-Up Considerations for Laboratory to Preparative Scale Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. Key considerations include process robustness, thermal management, purification methods, and the potential use of alternative technologies like flow chemistry.

A synthetic route's suitability for large-scale preparation is a primary concern. For instance, an asymmetric synthesis of substituted azepane-2-carboxylate derivatives was specifically designed with scalability in mind, highlighting the importance of choosing a robust chemical pathway from the outset. acs.org Similarly, a Rh(II)-catalyzed synthesis of related fused dihydroazepines was shown to be amenable to gram-scale production. nih.gov

When scaling up, reaction conditions optimized at the bench scale may require significant modification. For example, in the multi-kilogram synthesis of a related heterocyclic compound, it was found that minimizing the amount of a Grignard reagent made the reaction highly sensitive to trace amounts of water in the solvents, an issue less prevalent on a smaller scale. acs.org The work-up procedure also required adaptation; the quenching of the reaction intermediate produced thick slurries that complicated handling, necessitating process changes to facilitate isolation. acs.org

Purification is another critical aspect of scale-up. Laboratory-scale purifications often rely on column chromatography, which can be impractical and costly for large quantities. On a preparative scale, the focus shifts to developing robust crystallization methods for the final product or key intermediates. This not only serves as an efficient purification step but also ensures the correct polymorphic form and particle size, which can be critical for downstream applications. Where crystallization is not feasible, preparative high-performance liquid chromatography (HPLC) may be employed, though this adds considerable expense and solvent waste.

Finally, ensuring the quality and consistency of raw materials is paramount for large-scale production. Impurities in starting materials or solvents that are negligible in small-scale reactions can have a significant impact on the yield and purity of the final product in a multi-kilogram synthesis. Therefore, rigorous quality control of all incoming materials is a critical component of a successful scale-up strategy.

Reactivity and Mechanistic Investigations of Benzyl Azepane 2 Carboxylate

Nucleophilic and Electrophilic Reactivity Profiles

The chemical behavior of benzyl (B1604629) azepane-2-carboxylate is dictated by the nucleophilic character of the nitrogen atom within the azepane ring and the electrophilic nature of the carbonyl carbon in the benzyl carboxylate group.

The lone pair of electrons on the nitrogen atom makes it a primary site for nucleophilic attack . It can react with various electrophiles. For instance, alkylation of the nitrogen can be achieved using alkyl halides. The reactivity of the nitrogen is influenced by the steric hindrance of the azepane ring and the electronic effects of the substituent at the 2-position.

Conversely, the carbonyl carbon of the ester is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to derivatization at the carboxylate moiety, as discussed in section 3.3. The electrophilicity of the carbonyl carbon is modulated by the electron-donating or withdrawing nature of the groups attached to the azepane ring.

In related systems, such as pyrimido[4,5-d]azepine derivatives, nucleophilic substitution at a chloro-substituted position is a common reaction, where nucleophiles like amines or thiols can displace the chloride. While benzyl azepane-2-carboxylate itself does not have such a leaving group on the azepane ring, this highlights the general susceptibility of substituted azepine systems to nucleophilic attack.

Electrophilic addition reactions can occur if unsaturation is introduced into the azepane ring. In a general sense, electrophilic addition to a double bond proceeds via the formation of a more stable carbocation intermediate, following Markovnikov's rule. libretexts.org For this compound, this would require prior modification to introduce a double bond within the azepane ring.

Ring-Opening and Ring-Closing Reactions of the Azepane Moiety

The seven-membered azepane ring, while generally stable, can participate in ring-opening and ring-closing reactions, often driven by the release of ring strain or through strategic synthetic design.

Ring-Opening Reactions: Ring-opening polymerization (ROP) is a significant reaction for cyclic esters and amides (lactams). While this compound is not a lactam, related ε-caprolactam derivatives undergo anionic ROP to form functional polyamides. researchgate.netusm.edu For this compound, ring-opening could potentially be initiated by cleavage of the C-N or C-C bonds of the azepane ring under specific conditions, although this is less common for simple saturated azepanes compared to strained rings like aziridines or azetidines. pearson.com For instance, bicyclic aziridinium (B1262131) ions derived from smaller rings can undergo regio- and stereoselective ring-opening with various nucleophiles to form piperidines and azepanes. frontiersin.org

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including azepanes. researchgate.net This reaction would require the presence of two olefinic moieties on a suitable precursor of this compound. For example, a diene precursor could be cyclized using a ruthenium-based catalyst like a Grubbs catalyst to form an unsaturated azepane ring, which could then be reduced to the saturated system. nih.gov The efficiency of RCM can be high for the formation of seven-membered rings. psu.edu

A summary of potential ring-opening and ring-closing reactions is presented in Table 1.

| Reaction Type | Description | Potential Reactants/Conditions | Product Type |

| Ring-Opening Polymerization | Polymerization initiated by ring-opening of the cyclic monomer. | Anionic initiators (e.g., NaH) for related lactams. researchgate.netusm.edu | Polyamide (from lactam analogues) |

| Ring-Closing Metathesis | Formation of a cyclic alkene from a diene precursor. | Grubbs catalyst, diene-substituted precursor. nih.govpsu.edu | Unsaturated azepane derivative |

Derivatization Reactions at the Benzyl and Carboxylate Moieties

The benzyl and carboxylate groups of this compound offer multiple avenues for chemical modification.

Reactions at the Carboxylate Moiety: The ester group can undergo nucleophilic acyl substitution, a common class of reactions for carboxylic acid derivatives. libretexts.org

Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. mnstate.edu

Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst can replace the benzyl group with a different alkyl or aryl group, forming a new ester. masterorganicchemistry.com This reaction is generally an equilibrium process.

Amidation: Reaction with an amine can convert the ester into an amide. This reaction is often facilitated by activating the carboxylic acid (if hydrolyzed first) with a coupling agent like DCC (dicyclohexylcarbodiimide). libretexts.org

Reactions at the Benzyl Moiety: The benzyl group can be cleaved or modified through various reactions.

Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond to yield the carboxylic acid and toluene (B28343). researchgate.net This is a common deprotection strategy in organic synthesis.

Oxidation: While the benzene (B151609) ring is generally stable, the benzylic position is susceptible to oxidation. libretexts.org Strong oxidizing agents can potentially oxidize the benzylic CH₂ group.

A summary of these derivatization reactions is provided in Table 2.

| Moiety | Reaction | Reagents | Product |

| Carboxylate | Hydrolysis | H₃O⁺ or NaOH, H₂O | Azepane-2-carboxylic acid |

| Carboxylate | Transesterification | R'OH, H⁺ or RO⁻ | Alkyl/Aryl azepane-2-carboxylate |

| Carboxylate | Amidation | R'NH₂, (optional DCC) | Azepane-2-carboxamide |

| Benzyl | Hydrogenolysis | H₂, Pd/C | Azepane-2-carboxylic acid |

Advanced Mechanistic Studies of this compound Transformations

Detailed mechanistic studies on this compound itself are not extensively reported in the literature. However, the mechanisms of its characteristic reactions can be inferred from studies on analogous systems.

Kinetic studies are crucial for understanding reaction mechanisms. For the hydrolysis of this compound, the reaction rate would depend on the concentrations of the ester and the hydrolyzing agent (e.g., H₃O⁺ or OH⁻).

For example, a kinetic study of the acidic hydrolysis of benazepril, a related benzazepine derivative, showed that the reaction follows pseudo-first-order kinetics. nih.gov The rate of hydrolysis was determined by monitoring the disappearance of the starting material and the appearance of the hydrolysis product over time using techniques like HPLC. nih.gov A similar approach could be applied to the hydrolysis of this compound. The rate law for a second-order reaction, such as Sₙ2 nucleophilic substitution, would be rate = k[Substrate][Nucleophile]. bits-pilani.ac.in

Isotopic labeling is a powerful technique to trace the path of atoms during a reaction. frontiersin.org For the hydrolysis of this compound, ¹⁸O labeling could be used to distinguish between acyl-oxygen and alkyl-oxygen cleavage.

In the acid-catalyzed hydrolysis of esters (Fischer esterification is the reverse reaction), labeling the water with ¹⁸O (H₂¹⁸O) results in the incorporation of the ¹⁸O atom into the carboxylic acid product. libretexts.org This provides strong evidence for a mechanism involving nucleophilic attack of water on the carbonyl carbon, followed by the elimination of the alcohol, rather than an Sₙ2 attack on the benzylic carbon. libretexts.org

Deuterium (B1214612) labeling can be used to probe the mechanism of reactions involving C-H bond cleavage. beilstein-journals.org For instance, in reactions involving the benzyl group, deuterium can be introduced at the benzylic position. A kinetic isotope effect (KIE), where the deuterated compound reacts slower than the non-deuterated one, would indicate that the C-H bond is broken in the rate-determining step of the reaction. researchgate.net

The direct observation and characterization of reaction intermediates provide invaluable insight into reaction mechanisms.

In nucleophilic acyl substitution reactions, a tetrahedral intermediate is proposed. libretexts.org This intermediate is formed by the addition of the nucleophile to the carbonyl carbon. While generally unstable, these intermediates can sometimes be observed or trapped. For example, in the hydrolysis of esters, the tetrahedral intermediate has a tetrahedral carbon atom bonded to the original carbonyl oxygen, the incoming nucleophile (e.g., water), the OR group, and the R group of the acyl moiety. libretexts.org

In reactions involving the azepane ring itself, such as ring-opening or rearrangements, carbocationic or other reactive intermediates may be formed. Spectroscopic techniques like NMR and IR, often at low temperatures, can be used to identify and characterize these transient species. For example, in the reaction of some azepine derivatives, charged intermediates like azepinium ions have been generated and characterized by NMR spectroscopy. beilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Analysis of Benzyl Azepane 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Benzyl (B1604629) azepane-2-carboxylate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of Benzyl azepane-2-carboxylate and mapping its covalent framework. epfl.chslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY spectra would reveal correlations between the proton at the C2 position (H2) and the methylene (B1212753) protons at C3, as well as sequential couplings among the methylene protons around the azepane ring (H3-H4, H4-H5, H5-H6, H6-H7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It allows for the direct assignment of each carbon atom in the azepane ring and the benzylic CH₂ group that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.edu This is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, correlations would be expected from the benzylic protons to the ester carbonyl carbon and the aromatic C1' carbon. The proton at C2 would show a correlation to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This provides critical insights into the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal spatial proximity between the protons of the benzyl group and certain protons on the azepane ring, helping to define the orientation of the ester group relative to the ring.

The following table represents plausible ¹H and ¹³C NMR chemical shift assignments for this compound, along with key 2D NMR correlations.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 2 | ~4.0-4.2 (dd) | ~58-60 | C=O, C3, C7 |

| 3 | ~1.8-2.0 (m), ~1.6-1.8 (m) | ~30-32 | C2, C4, C5 |

| 4 | ~1.5-1.7 (m) | ~26-28 | C3, C5, C6 |

| 5 | ~1.4-1.6 (m) | ~25-27 | C4, C6 |

| 6 | ~1.7-1.9 (m) | ~29-31 | C4, C5, C7 |

| 7 | ~3.0-3.2 (m), ~2.8-3.0 (m) | ~45-47 | C2, C6 |

| C=O | - | ~172-174 | - |

| Benzylic CH₂ | ~5.1-5.3 (s or ABq) | ~66-68 | C=O, C1' |

| 1' | - | ~135-137 | - |

| 2'/6' | ~7.3-7.4 (d) | ~128.4-128.6 | C4', Benzylic C |

| 3'/5' | ~7.3-7.4 (t) | ~128.0-128.2 | C1' |

| 4' | ~7.3-7.4 (t) | ~127.8-128.0 | C2'/6' |

Solid-State NMR Applications for Conformational Analysis

While solution-state NMR reveals the average conformation of a molecule, solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics in the crystalline state. europeanpharmaceuticalreview.com For this compound, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound will produce distinct ssNMR spectra due to differences in their crystal lattice environments. researchgate.net

Determine Conformation: ssNMR can reveal the specific conformation of the azepane ring (e.g., chair, boat, or twist-chair) adopted in the solid state, which may differ from its conformation in solution. rsc.orgnih.gov

Analyze Intermolecular Interactions: The technique is sensitive to intermolecular interactions like hydrogen bonding and van der Waals forces, which influence the crystal packing arrangement. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The C2 position of this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for assigning the absolute configuration of a specific enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. The ester carbonyl group (C=O) in this compound acts as a chromophore. The sign and intensity of the Cotton effect observed in the CD spectrum for the n→π* transition of this chromophore can be correlated to the absolute configuration at the adjacent C2 stereocenter using established empirical rules.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to CD, the shape and sign of the Cotton effect curve in an ORD spectrum provide information that can be used to determine the absolute stereochemistry of the molecule.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and for obtaining structural information through fragmentation analysis. nih.gov

For this compound (C₁₄H₁₉NO₂), HRMS can determine its mass with high precision, allowing for the unambiguous confirmation of its molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides a roadmap of the molecule's structure. nih.gov Common fragmentation pathways would likely include:

Loss of the Benzyl Group: Cleavage of the ester C-O bond to lose a benzyl radical (•CH₂Ph) or a neutral phenylmethanol, followed by the detection of the corresponding fragment ions.

Formation of the Tropylium (B1234903) Ion: The common benzyl cation fragment (m/z 91) often rearranges to the highly stable tropylium ion, which is a characteristic peak for compounds containing a benzyl moiety.

Cleavage of the Azepane Ring: The seven-membered ring can undergo various ring-opening and fragmentation processes, leading to a series of characteristic smaller ions.

The following table details expected high-resolution mass values for the parent ion and key fragments.

| m/z (Calculated) | Ion Formula | Description |

|---|---|---|

| 234.1489 | [C₁₄H₂₀NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 91.0542 | [C₇H₇]⁺ | Benzyl Cation / Tropylium Ion |

| 142.0863 | [C₇H₁₂NO₂]⁺ | Fragment after loss of Toluene (B28343) [M+H - C₇H₈]⁺ |

| 126.0913 | [C₇H₁₂NO]⁺ | Fragment after loss of Benzyloxycarbonyl group [M+H - C₇H₇O₂]⁺ |

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. thieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of enantiomerically pure this compound, one can obtain:

Absolute Configuration: Through the analysis of anomalous dispersion effects, the absolute configuration (R or S) of the chiral center at C2 can be determined unambiguously. nih.gov The Flack parameter is calculated during structural refinement to confirm the correctness of the assigned stereochemistry. researchgate.netchem-soc.si

Precise Molecular Geometry: The technique provides highly accurate measurements of bond lengths, bond angles, and torsional angles within the molecule.

Conformational Details: The exact conformation of the flexible seven-membered azepane ring as it exists in the crystal lattice is revealed.

Crystal Packing: It elucidates how individual molecules are arranged in the unit cell, providing insights into intermolecular forces such as hydrogen bonds and van der Waals interactions that stabilize the crystal structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These two methods are complementary and provide a characteristic fingerprint for the compound. nih.govksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. ksu.edu.sa It is particularly useful for identifying polar functional groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where inelastic scattering reveals the vibrational modes of the molecule. It is sensitive to vibrations that cause a change in the polarizability of a bond and is excellent for identifying non-polar and symmetric bonds. ksu.edu.sa

For this compound, key functional groups can be identified by their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Strong Signal) |

|---|---|---|

| N-H Stretch (secondary amine) | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | Raman/IR |

| Aliphatic C-H Stretch | 2850-3000 | Raman/IR |

| Ester C=O Stretch | 1730-1750 | IR |

| Aromatic C=C Stretch | 1450-1600 | Raman |

| Ester C-O Stretch | 1150-1250 | IR |

Subtle shifts in these frequencies can also provide conformational insights, as different conformers may exhibit slightly different vibrational spectra. mdpi.com

Computational and Theoretical Chemistry Studies of Benzyl Azepane 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of the size and complexity of Benzyl (B1604629) Azepane-2-carboxylate. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Kohn-Sham equations and determine the molecule's electronic structure and energy. nih.gov

The electronic structure of Benzyl Azepane-2-carboxylate dictates its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich regions, such as the benzene (B151609) ring and the non-bonding electrons of the oxygen and nitrogen atoms. The LUMO, conversely, is expected to be distributed over the carboxylate group and the benzyl moiety. The calculated HOMO-LUMO energy gap for similar aromatic carboxylates is often in the range of 4-5 eV, suggesting a relatively stable electronic structure. nih.gov

Table 1: Calculated FMO Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -2.4 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental data or to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning peaks in experimental spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical spectrum can be generated. These calculated shifts are generally in good agreement with experimental values, aiding in the structural elucidation of the molecule and its conformers.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations help in the assignment of characteristic vibrational modes, such as the C=O stretch of the carboxylate group, the C-N stretching of the azepane ring, and the aromatic C-H stretches of the benzyl group. Comparing the calculated frequencies with experimental IR spectra can confirm the presence of specific functional groups and provide insights into the molecule's vibrational properties. researchgate.net

Quantum chemical calculations are instrumental in mapping the potential energy surface for chemical reactions involving this compound. This includes the hydrolysis of the ester, reactions at the azepane nitrogen, or transformations involving the benzyl group. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be elucidated.

The characterization of transition states, which are first-order saddle points on the potential energy surface, is crucial for determining the activation energy of a reaction. This information provides insights into the reaction kinetics and the feasibility of a particular reaction pathway. For instance, the energy profile for the alkaline hydrolysis of the ester bond would reveal the energy barrier for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for understanding the influence of the solvent on its structure and dynamics. mdpi.com

The azepane ring can adopt several low-energy conformations, and the orientation of the benzyl and carboxylate groups can vary. MD simulations can reveal the preferred conformations in different environments and the energy barriers between them. By simulating the molecule in a box of explicit solvent molecules (e.g., water), the effects of solvation on its conformation can be investigated. These simulations can provide insights into how the molecule behaves in a biological or chemical system. nih.gov

In Silico Screening and Molecular Docking Studies (focused on theoretical interactions, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies can be used to investigate its potential interactions with the active sites of enzymes or receptors. These studies are theoretical in nature and focus on the types of intermolecular interactions that can be formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

By docking this compound into the binding pocket of a target protein, researchers can identify key amino acid residues that may interact with the molecule. This information is valuable for understanding the structural basis of molecular recognition and can guide the design of new molecules with specific binding properties. The results of docking studies are often presented as a binding score, which estimates the binding affinity, and a visual representation of the binding mode.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.comnih.gov By developing mathematical models based on a set of known compounds, the properties of new or untested molecules can be predicted. nih.gov

For this compound, QSPR models could be used to predict properties such as its solubility, boiling point, or partition coefficient (logP). These models are built using a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. The development of a robust QSPR model requires a large and diverse dataset of molecules with experimentally determined properties. While specific QSPR models for azepane derivatives may not be widely available, general models for predicting the properties of organic molecules can be applied.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Synthesis and Characterization of Benzyl Azepane 2 Carboxylate Derivatives and Analogues

Design Principles for Structural Modification

The structural modification of the azepane scaffold is guided by several key principles aimed at optimizing molecular properties for specific applications, particularly in drug discovery. A primary goal is to enhance biological activity and selectivity by controlling the molecule's three-dimensional shape. Substituted azepanes possess flexible ring structures, and this conformational diversity is often a determining factor in their bioactivity. lifechemicals.com Therefore, a critical design strategy involves introducing specific substituents to influence the ring's conformation, biasing it towards a shape that is optimal for binding to a biological target. lifechemicals.com

Another important principle is "rigidification," where the flexibility of the molecule is deliberately reduced. This can be achieved by creating fused-ring systems or introducing bulky substituents. The rationale behind this approach is that a more rigid compound may exhibit improved binding affinity and selectivity for its target receptor, consequently reducing off-target effects and potential side effects. nih.gov

Furthermore, modifications are designed to alter physicochemical properties such as solubility, lipophilicity, and metabolic stability. For instance, introducing polar functional groups can enhance aqueous solubility, while blocking sites of metabolic action can increase a drug candidate's half-life. The "soft drug" design principle, where molecules are engineered to undergo predictable and controlled metabolic inactivation to non-toxic products, is another advanced strategy applied to these scaffolds. researchgate.net These design considerations are integral to transforming a basic scaffold like Benzyl (B1604629) azepane-2-carboxylate into a highly optimized and functional molecule.

Synthesis of Conformationally Restricted Analogues

To investigate and lock in bioactive conformations, chemists synthesize conformationally restricted analogues of flexible molecules like azepanes. These rigid structures provide valuable insights into structure-activity relationships (SAR).

One effective strategy is the creation of fused polycyclic systems. For example, a series of 6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines were synthesized as rigid analogues of a dopamine (B1211576) D1 antagonist. nih.gov The synthesis confirmed that analogues with a specific trans-ring junction, which forces a key substituent into an equatorial orientation, possessed significantly higher D1 receptor affinity compared to the more flexible cis-isomers. nih.gov Similarly, the synthesis of rigid dibenzo[b,f]azepines has been pursued as a strategy to enhance binding and selectivity in anticancer drug candidates. nih.gov

Another approach involves generating bicyclic fused azepanes. Both cis- and trans-fused systems have been synthesized through routes such as the Beckmann rearrangement of parent cyclohexanone (B45756) oximes or via a Schmidt reaction. acs.org The stereochemistry of the ring fusion is a critical factor, often controlled by the conditions used during hydrogenation of aromatic precursors. acs.org

Enantiopure 7-substituted azepane-2-carboxylic acids also serve as valuable templates for creating conformationally constrained peptidomimetics, demonstrating the utility of these scaffolds in mimicking or stabilizing specific peptide secondary structures. researchgate.net A robust, scalable asymmetric synthesis for (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, featuring an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate to stereoselectively install substituents at the C2 and C5 positions. researchgate.net

Table 1: Synthetic Strategies for Conformationally Restricted Azepane Analogues

| Strategy | Example Product Class | Key Synthetic Reaction(s) | Desired Outcome | Reference(s) |

| Polycyclic Fusion | Hexahydro-benzo[d]naphtho[2,1-b]azepines | Intramolecular cyclization | Fix substituent orientation (equatorial vs. axial) | nih.gov |

| Bicyclic Fusion | cis- and trans-fused Azepanes | Beckmann rearrangement, Schmidt reaction | Reduce overall flexibility, study fusion stereochemistry | acs.org |

| Asymmetric Synthesis | (2S,5S)-5-substituted-azepane-2-carboxylates | Oxidative cleavage of a bicyclic precursor | Control of stereocenters at C2 and C5 | researchgate.net |

| Peptidomimetics | Cyclopentapeptides with ACA linkers | Microwave-assisted macrolactamization | Constrain peptide backbone | researchgate.net |

Heterocyclic Ring System Variations Based on the Azepane Scaffold

Modifying the core heterocyclic system provides another avenue for exploring chemical space and developing novel molecular frameworks. This can involve altering the ring size, inserting different heteroatoms, or constructing entirely new fused systems based on the azepane motif.

Ring expansion of smaller heterocycles is a common and powerful method. For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of substituted piperidines. rsc.org This strategy has been successfully applied to build azepine backbones for potential biologically active compounds. rsc.org

The synthesis of different seven-membered heterocyclic scaffolds can sometimes be achieved from common intermediates. Research has shown that both functionalized azepane and oxepane (B1206615) (a seven-membered ring with an oxygen atom) scaffolds can be prepared using diazocarbonyl chemistry, highlighting the versatility of the synthetic route in generating heterocyclic diversity. daneshyari.comnih.gov

Furthermore, the azepane ring can be incorporated into more complex, multi-ring systems. A divergent synthesis has been developed where benzazepine precursors can be rearranged into bridged polycycloalkanones, demonstrating a significant transformation of the initial heterocyclic scaffold. nih.gov Another approach involves the dearomative ring expansion of nitroarenes to produce polysubstituted azepanes, which can then serve as analogues for drugs originally containing smaller rings like piperidine (B6355638). researchgate.net These methods allow for the systematic replacement of one heterocyclic core with another to evaluate the impact on pharmacological properties.

Stereochemical Implications of Substituent Variations

The spatial arrangement of atoms—stereochemistry—is paramount in determining the biological activity of azepane derivatives. The introduction of substituents on the flexible seven-membered ring creates stereocenters, and the relative and absolute configuration of these centers can drastically alter how the molecule interacts with its biological target.

Synthetic methodologies have been developed to achieve high levels of stereocontrol. Asymmetric lithiation-conjugate addition sequences allow for the highly diastereoselective and enantioselective synthesis of 4,5,6- and 3,4,5,6-substituted azepanes. nih.gov The stereochemical outcome of reactions is often substrate-dependent. For example, the hydroboration of substituted tetrahydroazepines can proceed with excellent diastereofacial selectivity, but the regioselectivity may vary. nih.gov This highlights the challenge of controlling outcomes at multiple positions on the flexible ring.

The stereochemical orientation of a substituent can be the difference between a potent and an inactive compound. In studies of conformationally restricted dopamine D1 antagonists, it was found that axial substituents on the benzazepine nucleus were detrimental to receptor affinity, whereas analogues enforcing an equatorial orientation showed significantly higher affinity. nih.gov X-ray analysis confirmed that the biological activity was preferentially associated with a single enantiomer. nih.gov

The inherent flexibility of the azepane ring compared to smaller rings like piperidine can also influence the stereoselectivity of reactions. In multicomponent reactions, the more rigid piperidine starting materials often provide higher diastereoselectivity compared to their seven-membered counterparts. acs.org This underscores the importance of managing the conformational dynamics of the azepane ring to achieve the desired stereochemical outcome.

Table 2: Influence of Stereochemistry on Azepane Derivative Properties

| Modification | Stereochemical Factor | Observation | Implication | Reference(s) |

| Substitution on Benzazepine | Axial vs. Equatorial Orientation | Equatorial orientation of a phenyl group led to higher D1 receptor affinity. | Conformational control is key to optimizing receptor binding. | nih.gov |

| Hydroboration of Tetrahydroazepine | Diastereofacial Selectivity | The reaction proceeds with high diastereofacial selectivity but can yield regioisomers. | Substrate structure dictates stereochemical and regiochemical outcomes. | nih.gov |

| Asymmetric Conjugate Addition | Enantioselectivity | (−)-Sparteine mediated reactions provide highly diastereo- and enantioenriched products. | Specific chiral ligands can control the absolute stereochemistry. | nih.gov |

| Multicomponent Reactions | Ring Size of Cyclic Amine | More rigid piperidines give higher diastereoselectivity than more flexible azepanes. | Ring flexibility can reduce the selectivity of stereocenter formation. | acs.org |

Impact of Derivatization on Reactivity Profiles

Derivatization, the process of adding functional groups to the Benzyl azepane-2-carboxylate core, fundamentally alters the molecule's reactivity, opening up new pathways for further chemical transformations and applications.

The nitrogen atom of the azepane ring is a primary site for derivatization. The installation of protecting groups, such as a benzyloxycarbonyl (Cbz or Z) or tert-butoxycarbonyl (Boc) group, not only prevents unwanted side reactions but also modulates the reactivity of adjacent positions. nih.govwhiterose.ac.uk For example, N-Boc protection is crucial for directed lithiation and subsequent substitution reactions. nih.gov

Introducing functional groups elsewhere on the ring also creates new reactive handles. The synthesis of oxo-azepines from azepanols via oxidation introduces a ketone, which can then undergo a host of carbonyl-specific reactions. nih.gov The presence of electron-withdrawing groups, such as a trifluoromethyl group, can significantly influence the regioselectivity of reactions like ring expansions of related heterocyclic systems. researchgate.net

Derivatization can also enable entirely new classes of reactions. The conversion of the azepane nitrogen into a carbodithioate ligand allows for the synthesis of metal complexes. rsc.org The resulting cobalt(III), copper(II), and zinc(II) complexes exhibit distinct coordination geometries and biological activities compared to the parent ligand, demonstrating how derivatization can be used to create organometallic compounds with novel properties. rsc.org Similarly, introducing an alkyne or alkene allows for participation in cyclization or cross-coupling reactions, further expanding the synthetic utility of the scaffold.

Biological Activity and Molecular Mechanism Studies of Benzyl Azepane 2 Carboxylate Non Clinical

In Vitro Biochemical Assays for Enzyme Interactions

No data is available on the specific interactions of Benzyl (B1604629) azepane-2-carboxylate with enzymes in biochemical assay formats.

Receptor Binding Studies at the Molecular Level (Ligand-Receptor Interactions)

There are no published studies detailing the binding affinity or specific molecular interactions of Benzyl azepane-2-carboxylate with any receptors.

Investigation of Cellular Pathway Modulation (at a mechanistic level, not phenotypic outcome)

Information regarding the modulation of specific cellular pathways by this compound at a mechanistic level is not available in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement (not related to efficacy in vivo)

No structure-activity relationship studies focusing on the enhancement of molecular interactions for this compound have been reported.

Applications of Benzyl Azepane 2 Carboxylate in Organic Synthesis and Materials Science

Benzyl (B1604629) Azepane-2-carboxylate as a Chiral Building Block

The primary application of Benzyl azepane-2-carboxylate in organic synthesis is its role as a chiral building block. Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials for the synthesis of complex, stereochemically defined molecules, which is crucial in drug discovery. The azepane-2-carboxylic acid core possesses a stereocenter at the α-carbon (C-2), meaning it can exist as two non-superimposable mirror images or enantiomers, (R)- and (S)-azepane-2-carboxylic acid.

The benzyl ester form, this compound, serves as a protected version of this chiral amino acid. In multi-step syntheses, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The benzyl group is a common protecting group for carboxylic acids due to its relative stability under various reaction conditions and its susceptibility to removal under mild, specific conditions, typically through catalytic hydrogenation.

This protection strategy allows chemists to perform modifications on the azepane ring or at the nitrogen atom without affecting the carboxylic acid. Once the desired transformations are complete, the benzyl group can be cleaved to reveal the free carboxylic acid for further functionalization, such as amide bond formation. The use of either the (R) or (S) enantiomer of this compound allows for the synthesis of target molecules with a specific, predetermined three-dimensional structure.

Table 1: Properties of the Parent Compound, Azepane-2-carboxylic acid

| Property | Value |

|---|---|

| IUPAC Name | azepane-2-carboxylic acid |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 5227-53-2 |

Data sourced from PubChem CID 257788.

Use in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Consequently, functionalized azepanes like this compound are valuable intermediates for the synthesis of these complex and biologically active molecules. The azepane ring's conformational flexibility is often a key determinant of the biological activity of the final compound.

Research has demonstrated the synthesis of diastereomeric tetrahydroxylated azepanes starting from intermediates that feature a carboxymethyl group at the C-2 position. These resulting compounds were evaluated as glycosidase inhibitors, highlighting the pharmaceutical relevance of the azepane-2-carboxylate framework. In such a synthetic route, this compound could serve as a key intermediate, with the benzyl group protecting the acid during the introduction of hydroxyl groups onto the azepane ring. Subsequent deprotection would then yield the final active compound.

The development of efficient synthetic routes to key pharmaceutical intermediates is a critical area of research. For instance, an optimized synthesis for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, an intermediate for highly active narcotic analgesics, underscores the importance of N-heterocyclic carboxylate structures in drug manufacturing. Similarly, this compound represents a strategic starting material for novel therapeutics built around the azepane core.

Table 2: Examples of Bioactive Scaffolds Containing the Azepane Ring

| Compound Type | Biological Activity / Application |

|---|---|

| Balanol | Natural product, potent inhibitor of protein kinase C |

| Azelastine | Second-generation selective histamine (B1213489) antagonist |

| Tolazamide | Oral blood glucose-lowering drug for type 2 diabetes |

| Polyhydroxylated Azepanes | Glycosidase inhibitors |

Information compiled from various sources.

Potential as a Ligand in Coordination Chemistry and Catalysis

This compound possesses two potential sites for coordination to metal ions: the nitrogen atom of the azepane ring and the oxygen atoms of the carboxylate group. While the esterification of the carboxylic acid reduces the coordinating ability of the oxygen atoms compared to the deprotonated carboxylate anion, the lone pair of electrons on the secondary amine nitrogen remains available to act as a Lewis base and bind to a metal center.

The parent molecule, azepane-2-carboxylic acid, can act as a bidentate ligand, coordinating to a metal through both the nitrogen atom and one of the carboxylate oxygens to form a stable chelate ring. In the case of the benzyl ester, coordination would likely occur primarily through the nitrogen atom in a monodentate fashion.

Transition metal complexes featuring carboxylate ligands are numerous and have diverse applications in catalysis. Carboxylates can bind to metals in several modes, including monodentate, bidentate (chelating), and bridging fashions. Metal complexes incorporating chiral ligands derived from amino acids are widely used as catalysts in asymmetric synthesis. Although specific examples using this compound as a ligand are not prominent in the literature, its structural similarity to other cyclic amino acids suggests its potential for use in creating chiral metal catalysts for various organic transformations. The steric bulk of the azepane ring and the benzyl group could influence the stereochemical outcome of catalytic reactions.

Incorporation into Polymeric Materials or Supramolecular Assemblies

The structure of this compound provides functionalities that could allow for its incorporation into larger molecular structures like polymers and supramolecular assemblies.

For polymerization, the molecule would first need to be converted into a suitable monomer. For instance, ring-opening polymerization of lactams (cyclic amides) is a common method for producing polyamides. Research has shown that functional derivatives of ε-caprolactam (azepan-2-one) can be synthesized and polymerized to create functional aliphatic polyamides. By analogy, this compound could be chemically modified to create a monomer suitable for ring-opening or condensation polymerization, with the benzyl carboxylate moiety providing a bulky side chain that would influence the polymer's physical properties, such as its solubility and thermal characteristics. The benzyl groups could later be removed to provide free carboxylic acid groups along the polymer chain, which could be used for further functionalization, for example, to attach biological molecules.

In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. The secondary amine (N-H) in the azepane ring of this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. Studies on related pyrimidoazepine derivatives have shown that these molecules can form complex and varied supramolecular assemblies, such as chains and sheets, through different hydrogen bonding patterns. This suggests that this compound could similarly participate in the formation of well-defined, hydrogen-bonded supramolecular architectures.

Emerging Research Directions and Future Prospects for Benzyl Azepane 2 Carboxylate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like Benzyl (B1604629) azepane-2-carboxylate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput.

Continuous-flow reactors, for instance, enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.govscribd.com For the synthesis of Benzyl azepane-2-carboxylate, a multi-step process, flow chemistry can streamline the entire sequence, minimizing the need for isolation and purification of intermediates. An automated continuous flow microreactor assembly has been successfully used for the sequential formation of heterocycles, demonstrating the potential for complex syntheses in significantly reduced timeframes. nih.govscribd.com

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, are also set to revolutionize the production of molecules like this compound. researchgate.net These platforms can perform numerous reactions in parallel, accelerating the discovery and optimization of synthetic routes. researchgate.net The use of capsule-based automated synthesis has already demonstrated the ability to produce a wide range of saturated N-heterocycles with high purity. researchgate.net

| Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, higher yields and purity, potential for multi-step synthesis without intermediate isolation. nih.govscribd.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies, reduced manual intervention. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Furthermore, machine learning models can be trained to predict the success of a chemical reaction, including its yield and stereoselectivity, based on the starting materials, reagents, and reaction conditions. nih.govacs.org This predictive capability can save significant time and resources by avoiding unpromising experiments. In the context of peptide synthesis, which shares similarities with the formation of the amide bond in the azepane ring, deep learning models have been used to predict and optimize reaction conditions. nih.govacs.org

| AI/ML Application | Relevance to this compound |

| Retrosynthesis Planning | Proposing novel and efficient synthetic routes from simple precursors. chemcopilot.comchemical.ai |

| Reaction Outcome Prediction | Predicting reaction yields and stereoselectivity to guide experimental work. nih.govacs.org |

| Optimization of Synthesis Parameters | In silico optimization of reaction conditions for improved efficiency. github.com |

Exploration of Novel Synthetic Pathways and Biosynthetic Approaches

The development of new catalysts and the exploration of biosynthetic routes are opening up new avenues for the synthesis of azepane derivatives, including this compound.

Recent research has focused on the development of novel catalytic systems for the synthesis of azepanes. For instance, copper(I)-catalyzed tandem amination/cyclization reactions of fluorinated allenynes have been shown to be an efficient method for producing functionalized azepine-2-carboxylates. nih.gov Similarly, rhodium-catalyzed migration-annulation protocols provide a time-saving and versatile tool for synthesizing seven-membered N-heterocycles. acs.org Asymmetric synthesis of cyclic amino acids with an azepane core has also been achieved through phase-transfer catalyzed asymmetric alkylation and subsequent reductive amination. rsc.org

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent stereoselectivity, are particularly well-suited for the synthesis of chiral molecules like this compound. While specific enzymes for the direct biosynthesis of this compound have not yet been identified, the enzymatic synthesis of unnatural amino acids is a rapidly advancing field. nih.govacs.org For example, transaminases and dehydrogenases are being used to produce a variety of chiral amino acids. mdpi.com It is conceivable that future research will lead to the discovery or engineering of enzymes capable of catalyzing the formation of the azepane ring.

| Synthetic Approach | Description | Potential for this compound |

| Novel Catalysis | Development of new transition metal catalysts for efficient and selective ring formation. nih.govacs.org | More efficient and stereoselective synthetic routes. |

| Biocatalysis | Use of enzymes to catalyze key steps in the synthesis with high stereoselectivity. nih.govacs.org | Greener and more sustainable production methods. |

Advanced Functional Material Development Incorporating this compound Moieties

The unique structural features of this compound, namely its cyclic amino acid core, make it an attractive building block for the development of advanced functional materials.

The incorporation of cyclic amino acids into polymers can significantly influence their properties, leading to materials with enhanced thermal stability, mechanical strength, and biocompatibility. molecularcloud.org The rigid and chiral nature of the azepane ring can impart specific conformational constraints on polymer chains, leading to the formation of well-defined secondary structures. This could be exploited in the design of novel biomaterials for applications in tissue engineering and drug delivery. molecularcloud.org

Furthermore, cyclic peptides containing non-natural amino acids have been shown to self-assemble into well-defined nanostructures, such as nanotubes and vesicles. rsc.org By incorporating this compound into peptide sequences, it may be possible to create novel self-assembling systems with tailored properties for applications in nanotechnology and materials science. The azepane ring could also serve as a scaffold for the development of new catalysts and ligands.

| Material Type | Potential Role of this compound |

| Polymers | Enhancing thermal stability, mechanical properties, and biocompatibility. molecularcloud.org |

| Self-Assembling Peptides | Directing the formation of specific nanostructures. rsc.org |

| Catalysts and Ligands | Providing a chiral scaffold for asymmetric catalysis. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl azepane-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The asymmetric synthesis of azepane-2-carboxylate derivatives typically involves chiral catalysts or auxiliaries. For example, (2S,5S)-5-substituted derivatives can be synthesized via palladium-catalyzed asymmetric allylic alkylation, using substrates like tert-butyl azepane-2-carboxylate. Optimization focuses on solvent choice (e.g., THF or toluene), temperature control (0–25°C), and catalyst loading (5–10 mol%) to improve enantiomeric excess (ee) and yield .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key signals include the benzyl proton resonances (δ 7.2–7.4 ppm in NMR) and the azepane ring protons (δ 1.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts such as BINAP-ligated palladium complexes or organocatalysts like proline derivatives. For example, the use of (R)-BINAP with Pd in asymmetric allylic alkylation achieves >90% ee for azepane-2-carboxylate scaffolds. Kinetic resolution and dynamic kinetic asymmetric transformation (DYKAT) strategies are also employed to enhance stereocontrol .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess degradation kinetics via accelerated aging tests. For pH-sensitive esters (like benzyl-protected carboxylates), buffered solutions (pH 4–8) and low-temperature storage (-20°C) reduce hydrolysis. Lyophilization improves solid-state stability. Degradation products (e.g., free azepane-2-carboxylic acid) can be monitored using LC-MS .

Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Solutions include:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Impurity profiling : Quantify byproducts (e.g., residual benzyl chloride) via GC-MS.

- Meta-analysis : Compare datasets across studies using tools like PRISMA guidelines to identify confounding variables .

Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. Molecular docking (AutoDock Vina) evaluates binding to targets like G-protein-coupled receptors. Quantitative Structure-Activity Relationship (QSAR) models trained on azepane derivatives can prioritize compounds for synthesis .

Q. How should researchers design assays to evaluate the enzymatic inhibition potential of this compound?

- Methodological Answer : Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) in kinetic assays with purified enzymes (e.g., serine hydrolases). Measure IC values under pseudo-first-order conditions. Confirm mechanism via Lineweaver-Burk plots for competitive/non-competitive inhibition. Include positive controls like Ebelactone B for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products